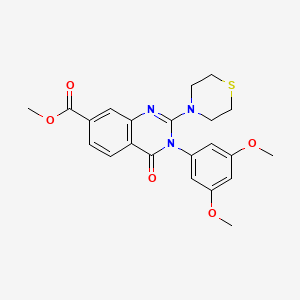

methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 3,5-dimethoxyphenyl group at position 3, a thiomorpholine moiety at position 2, and a methyl ester at position 5. The thiomorpholine group may enhance solubility and metabolic stability compared to morpholine analogs, while the 3,5-dimethoxyphenyl substituent could influence receptor binding affinity .

Properties

IUPAC Name |

methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-28-16-11-15(12-17(13-16)29-2)25-20(26)18-5-4-14(21(27)30-3)10-19(18)23-22(25)24-6-8-31-9-7-24/h4-5,10-13H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTDNQLZEZBBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-(3,5-dimethoxyphenyl)-morpholine with 4-chloro-6,7-dimethoxy-quinazoline under specific conditions . The reaction is usually carried out in the presence of an alkoxide base, such as sodium alkoxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and

Biological Activity

Methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with detailed structure-activity relationships (SAR) and case studies from recent research.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 441.502 g/mol. The structure features a quinazoline core with a thiomorpholine moiety, which is critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro testing against various Gram-positive and Gram-negative bacteria showed that the compound's activity surpassed that of traditional antibiotics like ampicillin and streptomycin.

Table 1: Antibacterial Activity Data

| Bacteria Species | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.01 | 0.03 |

| Escherichia coli | 0.20 | 0.30 |

| Pseudomonas aeruginosa | 0.15 | 0.25 |

| Enterobacter cloacae | 0.004 | 0.008 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Enterobacter cloacae, which exhibited high sensitivity to the treatment .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity. The antifungal tests revealed that it effectively inhibited the growth of several fungal strains.

Table 2: Antifungal Activity Data

| Fungal Species | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The results indicate that this compound is particularly potent against Trichoderma viride, making it a candidate for further development in antifungal therapies .

Anticancer Activity

Emerging research also suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Cancer Cell Line Testing

A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The findings showed a significant reduction in cell viability at concentrations as low as , with an IC50 value determined to be around . The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinazoline structure significantly influence biological activity. For instance, the presence of the thiomorpholine moiety enhances both antibacterial and antifungal activities by improving solubility and interaction with microbial membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound S3 (Benzofuran Core)

- Structure : Methyl 3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (benzofuran core with 3,5-dimethoxyphenyl and ester groups) .

- Both compounds share the 3,5-dimethoxyphenyl and ester substituents, suggesting similar synthetic strategies (e.g., Bi(OTf)3-catalyzed cyclization in S3’s synthesis) .

Quinoline Derivatives (J. Med. Chem. 2007)

- Structure: 4-Oxo-1,4-dihydroquinoline-3-carboxamides (e.g., compounds 38–40) .

- Comparison: Quinoline lacks the second nitrogen in the fused ring system compared to quinazoline, altering electronic properties and binding modes. Both classes feature a 4-oxo group, critical for interactions with targets like kinases or topoisomerases.

Substituent-Driven Comparisons

Thiomorpholine vs. Morpholine/Amino Groups

- Thiomorpholine: The sulfur atom in thiomorpholine may improve lipophilicity and metabolic stability compared to oxygen-containing morpholine. No direct analogs in the evidence, but similar optimization is seen in pyrrolidine derivatives (e.g., compound 14{3,5} in ) with trifluoromethyl groups for enhanced bioavailability .

3,5-Dimethoxyphenyl Group

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

- Quinoline Carboxamides: Exhibit antimicrobial and anticancer activities due to 4-oxo and carboxamide groups .

- Pyrrolidine Derivatives (e.g., 14{3,5}) : High purity (99%) and trifluoromethyl groups suggest optimization for target selectivity and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for methyl 3-(3,5-dimethoxyphenyl)-4-oxo-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate?

- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A general procedure includes:

- Step 1 : Condensation of substituted aniline derivatives with carbonyl reagents to form the quinazolinone core.

- Step 2 : Thiomorpholine introduction via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DMF, 60–80°C).

- Step 3 : Esterification at the 7-position using methanol and acid catalysis.

Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- pH Stability : Perform HPLC analysis after incubating the compound in buffers (pH 1–12) at 37°C for 24–72 hours.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via NMR or mass spectrometry .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer : Combine:

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and thiomorpholine signals (δ 2.5–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities. Cross-reference with computational spectral simulations for accuracy .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic NMR (DNMR) : Assess temperature-dependent conformational changes (e.g., hindered rotation of thiomorpholine).

- DFT Calculations : Optimize geometry and simulate NMR chemical shifts using software like Gaussian or ORCA.

- 2D Experiments (COSY, NOESY) : Identify through-space couplings or exchange processes .

Q. What strategies optimize reaction yields while minimizing byproducts in the thiomorpholine incorporation step?

- Methodological Answer : Apply Design of Experiments (DoE):

- Factorial Design : Test variables (catalyst loading, temperature, solvent polarity) to identify significant factors.

- Response Surface Methodology (RSM) : Model interactions between variables and predict optimal conditions.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How can computational methods predict the compound’s reactivity in biological systems (e.g., enzyme binding)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases) and calculate binding affinities.

- MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding modes.

- ADMET Prediction : Tools like SwissADME estimate permeability, solubility, and metabolic pathways .

Q. What experimental designs are effective for studying the compound’s degradation products in environmental matrices?

- Methodological Answer :

- Fractional Factorial Design : Test variables (UV exposure, microbial activity, oxygen levels) in soil/water systems.

- LC-HRMS/MS : Identify degradation products with untargeted metabolomics workflows.

- QSAR Modeling : Corrogate structural features with persistence/bioaccumulation potentials .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., reaction barriers)?

- Answer :

- Error Analysis : Check basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvent model accuracy (e.g., PCM vs. SMD).

- Experimental Replication : Repeat trials under controlled conditions (humidity, inert atmosphere).

- Hybrid QM/MM Approaches : Refine calculations by integrating quantum mechanics with molecular mechanics .

Q. What statistical frameworks validate reproducibility in multi-step synthetic protocols?

- Answer :

- Interlaboratory Studies : Collaborate with 3+ labs to assess protocol robustness using standardized reagents.

- Control Charts : Monitor yield variability across batches (e.g., Shewhart charts for process stability).

- Bayesian Analysis : Quantify uncertainty in parameter estimates (e.g., catalyst efficiency) .

Safety and Best Practices

Q. What safety protocols are critical when handling thiomorpholine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.